molecular formula C27H23NO5 B3007646 7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866727-35-7

7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No. B3007646
CAS RN: 866727-35-7
M. Wt: 441.483
InChI Key: VZUPZVNLLJIWQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their potential applications in various fields. A novel method for synthesizing derivatives such as 9,10-dimethoxybenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one has been developed, which involves intramolecular Friedel-Crafts acylation reactions. This method utilizes polyphosphoric acid as both a catalyst and solvent, offering good yields and an environmentally friendly approach . Similarly, the synthesis of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one through cyclization of phenylethylaminophtalides with polyphosphoric acid has been reported, with characterization by X-ray diffraction and NMR assignments . These methods provide a foundation for the synthesis of complex quinoline derivatives, potentially including 7-(4-Ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical properties and biological activities. Theoretical studies using DFT hybrid methods have been conducted to understand the local reactivity descriptors of these molecules, such as Fukui functions, local softness, and local electrophilicity . These studies are essential for predicting the reactivity and stability of new compounds, including the one .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, leading to a diverse range of products. For instance, the reaction of 7-Methoxyimino-4-methylchromene-2,8-dione with different methylaromatics and benzyl derivatives can yield oxazolocoumarins and other compounds . Understanding these reaction pathways is vital for the development of new synthetic routes and the optimization of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the introduction of substituents such as methoxy or hydroxy groups can affect the compound's solubility, melting point, and reactivity . These properties are important for the practical application of these compounds, including their potential use as neuraminidase inhibitors .

Scientific Research Applications

Synthesis and Structural Analysis

  • New Approaches to Derivatives : Research has demonstrated methods to synthesize various derivatives related to the quinolin-8-one structure, which are important intermediates for pharmaceutically active compounds. For example, the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester highlights an efficient approach for large-scale manufacturing of these intermediates, utilizing readily available materials for the synthesis process (Bänziger et al., 2000).

  • Spectral and Structural Assignment : The complete structural and spectral assignments of related oxoisoaporphines, including their synthesis and analysis through NMR techniques, provide a foundational understanding of these compounds' molecular structures. This research is crucial for the development and characterization of new pharmaceuticals (Sobarzo-Sánchez et al., 2003); (Sobarzo-Sánchez et al., 2005).

Potential Applications

  • Anticancer Activity : A study on new 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas revealed their synthesis and evaluation for anticancer activity. Some compounds displayed significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines, indicating potential applications in cancer therapy (Reddy et al., 2015).

  • Antimicrobial and Anti-inflammatory Properties : Research on the synthesis of 9-aryl-6-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinolines highlighted their potential as antimicrobial and anti-inflammatory agents. The study presented a highly efficient method for synthesizing these compounds and tested their biological activities, demonstrating promising results (Srilekha et al., 2022).

properties

IUPAC Name

7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5/c1-3-17-8-10-18(11-9-17)26(29)21-15-28(14-19-6-4-5-7-23(19)31-2)22-13-25-24(32-16-33-25)12-20(22)27(21)30/h4-13,15H,3,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUPZVNLLJIWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

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